3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
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Overview
Description
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex heterocyclic compound that belongs to the class of triazino-benzothiazoles This compound is characterized by its unique structure, which includes a triazine ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the condensation of 3-chlorobenzoyl isothiocyanate with 6-substituted benzothiazoles under reflux conditions in an appropriate solvent such as benzene . The reaction is carried out for several hours to ensure complete conversion, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]benzoxazole
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione stands out due to its unique combination of a triazine ring fused with a benzothiazole moiety, along with specific chlorophenyl and dimethyl substitutions
Properties
Molecular Formula |
C17H12ClN3O2S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O2S/c1-9-6-13-14(7-10(9)2)24-16-19-15(22)20(17(23)21(13)16)12-5-3-4-11(18)8-12/h3-8H,1-2H3 |
InChI Key |
CFXVUVNCHVGNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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